molecular formula C11H11NO4 B1174181 Stannacyclopent-3-ene-2,5-dione CAS No. 15465-08-4

Stannacyclopent-3-ene-2,5-dione

Cat. No.: B1174181
CAS No.: 15465-08-4
Attention: For research use only. Not for human or veterinary use.
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Description

Stannacyclopent-3-ene-2,5-dione is a five-membered metallacyclic compound containing a tin (Sn) atom, two ketone groups at positions 2 and 5, and a conjugated double bond at position 2. Its structure is characterized by a strained ring system due to the large atomic radius of tin (2.17 Å), which introduces unique electronic and steric properties. This organotin compound is primarily synthetic, with applications in materials science and catalysis, owing to tin’s ability to modulate redox and Lewis acid behavior.

Properties

CAS No.

15465-08-4

Molecular Formula

C11H11NO4

Synonyms

Stannacyclopent-3-ene-2,5-dione

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Ring Strain : The larger Sn atom reduces ring strain compared to smaller Si or Ge analogs but increases steric hindrance.
  • Electronic Effects : Tin’s low electronegativity enhances Lewis acidity, making stannacycles effective in catalytic C–C bond formation.
  • Stability : Silacycles exhibit superior thermal stability due to stronger Si–C bonds, whereas stannacycles decompose at moderate temperatures .
2.2 Reactivity and Functionalization
  • Electrophilic Substitution : this compound undergoes regioselective electrophilic attacks at the α,β-unsaturated carbonyl system, unlike silacycles, which favor nucleophilic substitution due to Si’s higher electronegativity.
  • Cross-Coupling Reactions : Stannacycles serve as precursors in Stille coupling, leveraging Sn–C bond lability. In contrast, diketopiperazines (e.g., compound 7 in ) are inert in such reactions but exhibit bioactivity via hydrogen bonding .
  • Redox Behavior : Tin’s variable oxidation states (+2, +4) enable redox-switchable catalysis, a feature absent in purely organic analogs like piperazine-2,5-diones.
2.3 Spectroscopic Differentiation
  • NMR : $^{119}\text{Sn}$ NMR of stannacycles shows characteristic shifts between δ 0–200 ppm, distinct from $^{29}\text{Si}$ (δ −50–50 ppm) or $^{1}\text{H}$/$^{13}\text{C}$ signals in organic analogs.
  • IR : The carbonyl stretches (1650–1750 cm$^{-1}$) are similar to diketopiperazines but downshifted due to Sn’s electron-donating effects.

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